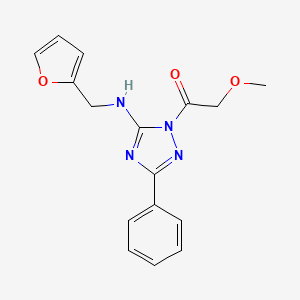
N-(2-furylmethyl)-1-(methoxyacetyl)-3-phenyl-1H-1,2,4-triazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-furylmethyl)-1-(methoxyacetyl)-3-phenyl-1H-1,2,4-triazol-5-amine, commonly known as FMA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. FMA belongs to the class of triazole derivatives and has been studied extensively for its potential biological activities.
Scientific Research Applications
FMA has been extensively studied for its potential therapeutic applications. It has been reported to possess a wide range of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and antitumor properties. FMA has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mechanism of Action
The exact mechanism of action of FMA is not fully understood. However, it has been suggested that FMA exerts its biological activities by interacting with various molecular targets in the body, including enzymes, receptors, and ion channels. FMA has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. FMA has also been shown to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
FMA has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. FMA has also been shown to possess anticonvulsant activity in animal models of epilepsy. In addition, FMA has been reported to inhibit the growth of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
FMA has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential biological activities. However, FMA also has some limitations. It has low solubility in water, which can make it difficult to administer in vivo. In addition, the exact mechanism of action of FMA is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several potential future directions for research on FMA. One area of interest is the development of new derivatives of FMA that exhibit improved solubility and bioavailability. Another area of interest is the investigation of the potential use of FMA in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, further studies are needed to elucidate the exact mechanism of action of FMA and to identify its molecular targets in the body.
Synthesis Methods
FMA can be synthesized by the reaction of 2-furanmethanol with 1-(methoxyacetyl)-3-phenyl-1H-1,2,4-triazol-5-amine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization.
properties
IUPAC Name |
1-[5-(furan-2-ylmethylamino)-3-phenyl-1,2,4-triazol-1-yl]-2-methoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c1-22-11-14(21)20-16(17-10-13-8-5-9-23-13)18-15(19-20)12-6-3-2-4-7-12/h2-9H,10-11H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVCRJRIPVGCAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1C(=NC(=N1)C2=CC=CC=C2)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{5-[(furan-2-ylmethyl)amino]-3-phenyl-1H-1,2,4-triazol-1-yl}-2-methoxyethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-methyl-1-piperazinyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5726526.png)



![2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B5726557.png)


![7-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5726582.png)



